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Disclaimer: This whitepaper summarizes the publicly available early-phase clinical trial data for

the anticonvulsant drug Losigamone. It is important to note that the majority of the clinical

research was conducted on the racemic mixture, referred to as Losigamone or LSG. While

preclinical evidence suggests that the (+)-enantiomer, (+)-Losigamone (also known as AO-

242), is the more potent form, specific clinical trial data for this enantiomer is not available in

the public domain.[1][2][3] Development of Losigamone was discontinued in Phase III trials.[4]

Introduction
Losigamone (AO-33) is a novel anticonvulsant agent belonging to the β-methoxy-butenolide

group of compounds.[1][2] It was investigated for the treatment of partial-onset seizures.[5][6]

[7] This document provides a technical summary of the available data from early-phase clinical

trials, focusing on pharmacokinetics, safety, and efficacy, intended for researchers, scientists,

and drug development professionals.

Mechanism of Action
The precise mechanism of action for Losigamone remains to be fully elucidated.[1][2] However,

preclinical and in vitro studies suggest a novel mechanism that does not involve direct binding

to GABA or benzodiazepine receptors.[8] The proposed mechanisms include:

Potentiation of GABAergic Neurotransmission: Losigamone has been shown to stimulate

GABA-mediated chloride influx in spinal cord neurons, an effect that is sensitive to GABA

antagonists like bicuculline and picrotoxin.[8] This suggests an allosteric modulation of the
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GABA-A receptor complex at a site distinct from the GABA and benzodiazepine binding

sites.[8]

Modulation of Ion Channels: There is also evidence suggesting a potential role for K+

channel activation.[3]

The anticonvulsant activity of the racemic mixture is believed to be predominantly due to the

(+)-enantiomer (AO-242).[2]

Postulated Mechanism of Action at GABA-A Receptor

(+)-Losigamone GABA-A Receptor
(Allosteric Site)

Modulates Chloride Channel
(Cl-)

Opens Increased Cl- Influx Neuronal Hyperpolarization Reduced Neuronal
Excitability

Click to download full resolution via product page

Postulated signaling pathway for (+)-Losigamone's effect on GABA-A receptors.

Pharmacokinetics and Metabolism
Phase I studies in healthy male volunteers have characterized the pharmacokinetic profile of

racemic Losigamone.[9]

Absorption and Distribution
Following oral administration, Losigamone is rapidly absorbed, with peak plasma

concentrations (Cmax) reached approximately 2.5 hours post-dose.[3][9] The pharmacokinetics

appear to be linear with single doses up to 700 mg.[9] Plasma protein binding is approximately

60%.[3]

Metabolism and Elimination
Losigamone is eliminated primarily through oxidation, with a half-life (t1/2) of about 4 hours.[3]

[9] The main cytochrome P450 isoenzyme responsible for its metabolism is CYP2A6.[1][2]

Studies using human liver microsomes have demonstrated stereoselective metabolism of the
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two enantiomers.[10] The major metabolite from (+)-Losigamone (AO-242) is designated as

M1, while the primary metabolites from (-)-Losigamone (AO-294) are M3, M4, and M5.[10]

There is also evidence of a metabolic interaction between the enantiomers.[2][10]

Pharmacokinetic Data
Table 1: Single-Dose Pharmacokinetic Parameters of Racemic Losigamone in Healthy Male

Volunteers[9]

Parameter 100 mg Dose 300 mg Dose 700 mg Dose

Cmax (µg/mL) 0.7 1.7 4.4

Tmax (h) 2.5 2.5 2.5

t1/2 (h) ~4 ~4 ~4

Clearance (mL/min) ~350 ~350 ~350

Early-Phase Efficacy and Safety
The efficacy and safety of Losigamone as an add-on therapy for partial seizures were

evaluated in randomized, double-blind, placebo-controlled trials.

Efficacy in Partial Seizures
Two key studies evaluated Losigamone at daily doses of 1200 mg and 1500 mg.[6][7] The

primary efficacy endpoint was the relative reduction in seizure frequency compared to baseline.

Table 2: Efficacy of Add-On Losigamone in Patients with Partial Seizures (Intention-to-Treat

Population)[6][7]
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Outcome Placebo
Losigamone 1200
mg/day

Losigamone 1500
mg/day

Number of Patients 88 88 88

Median Reduction in

Seizure Frequency
3.3% 19.7% 25.3%

Responder Rate

(≥50% Seizure

Reduction)

11.8% 17.2% 29.3%

*P < 0.01 vs. Placebo

P = 0.003 for dose-

response relationship

A separate study reported a median percent change in seizures of 14.9% for Losigamone

(1500 mg/day) versus 6.7% for placebo (P=0.004).[5]

Safety and Tolerability
Losigamone was generally well-tolerated in early-phase trials.[1][9] The most common adverse

events were CNS-related and typically of mild to moderate intensity.[5]

Table 3: Incidence of Adverse Events in Add-On Therapy Trials[6][7]

Placebo
Losigamone 1200
mg/day

Losigamone 1500
mg/day

Patients Reporting

any Adverse Event
58.8% 62.1% 76.1%

The most frequently reported adverse event significantly associated with Losigamone was

dizziness.[11][12] Most adverse events occurred during the initial titration phase and tended to

subside over time.[6][7] A reversible increase in transaminases was observed in some subjects

in a Phase I study.[9]
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Experimental Protocols
Detailed experimental protocols from the publications are summarized below.

Phase I Pharmacokinetic Study Methodology
Design: Placebo-controlled, single and multiple-dose studies.[9]

Participants: 52 healthy male volunteers.[9]

Dosing:

Single Dose: 100, 200, 300, 500, 700, and 1,000 mg of Losigamone as a fast-releasing

capsule.[9]

Multiple Dose: 500 mg t.i.d. for 6 days, and daily doses of 400, 1,200, and 1,800 mg for 28

days.[9]

Sample Analysis: Blood samples were collected at specified time points, and plasma

concentrations of Losigamone were determined. The specific analytical method (e.g., HPLC)

is not detailed in the abstract.

Pharmacokinetic Analysis: Parameters such as Cmax, Tmax, t1/2, and clearance were

calculated from the plasma concentration-time data.[9]

Phase I Pharmacokinetic Study Workflow

Recruit Healthy
Male Volunteers

Administer Single or
Multiple Doses of

Losigamone/Placebo

Collect Blood Samples
at Timed Intervals

Analyze Plasma
Concentrations

Calculate PK Parameters
(Cmax, t1/2, etc.)

Click to download full resolution via product page

Workflow for the Phase I pharmacokinetic studies of Losigamone.
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Add-On Efficacy and Safety Study Methodology
Design: Multicenter, randomized, double-blind, placebo-controlled clinical trial.[6][7]

Participants: Adult patients with refractory partial seizures receiving up to three standard

anticonvulsant drugs.[6][7]

Procedure:

Baseline Phase: A prospective 12-week period to establish baseline seizure frequency.[6]

[7]

Double-Blind Treatment Phase: A 12-week period where patients were randomized to

receive placebo, Losigamone 1200 mg/day, or Losigamone 1500 mg/day in addition to

their existing medication.[6][7]

Primary Efficacy Measure: Relative reduction of seizure frequency per 4 weeks in the

double-blind phase as compared with baseline.[6][7]

Safety Assessment: Monitoring and recording of all adverse events reported by patients.[6]

[7]
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Add-On Efficacy Trial Logical Flow
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Logical flow of the add-on efficacy and safety trials for Losigamone.
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Conclusion
Early-phase clinical trials of racemic Losigamone demonstrated a favorable pharmacokinetic

profile with rapid absorption and a relatively short half-life. As an add-on therapy, Losigamone

was effective in reducing seizure frequency in patients with partial epilepsy, showing a clear

dose-response relationship. The drug was generally well-tolerated, with primarily mild to

moderate CNS-related side effects. Although preclinical data pointed to (+)-Losigamone as the

more active enantiomer, clinical development focused on the racemate and was ultimately

discontinued. The available data suggest a novel mechanism of action that warrants further

investigation in the broader context of anticonvulsant drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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